N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine
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Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and some anti-malarial drugs. The “N-[(1-ethylpiperidin-2-yl)methyl]” part suggests the presence of an ethylpiperidine group, which is a type of cyclic amine .
Molecular Structure Analysis
The molecular structure would consist of a pyrimidine ring substituted at the 5 and 6 positions with methyl groups, and at the 4 position with the “N-[(1-ethylpiperidin-2-yl)methyl]” group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions. The presence of the ethylpiperidine group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the ethylpiperidine group. For example, it might have different solubility and stability properties compared to other pyrimidine derivatives .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-4-18-8-6-5-7-13(18)9-15-14-11(2)12(3)16-10-17-14/h10,13H,4-9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNGGKKLFCYQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CNC2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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